molecular formula C20H16N2OS B2439142 3-benzyl-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1207006-05-0

3-benzyl-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2439142
CAS No.: 1207006-05-0
M. Wt: 332.42
InChI Key: GCSSVMUJLMXXMK-UHFFFAOYSA-N
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Description

3-benzyl-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thieno[3,2-d]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thieno[3,2-d]pyrimidine core with benzyl and o-tolyl substituents, which contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 3-benzyl-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the thieno[3,2-d]pyrimidine core: This can be achieved by the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminothiophene with a suitable aldehyde or ketone in the presence of a catalyst can lead to the formation of the thieno[3,2-d]pyrimidine core.

    Introduction of benzyl and o-tolyl groups: The benzyl and o-tolyl substituents can be introduced through nucleophilic substitution reactions. For instance, the reaction of the thieno[3,2-d]pyrimidine core with benzyl chloride and o-tolyl chloride in the presence of a base can yield the desired compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

3-benzyl-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction can lead to the formation of oxidized derivatives with different functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can yield reduced derivatives with altered chemical properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include halogens, alkylating agents, and acylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

    Biology: The compound has shown potential as a biological probe for studying various biological processes. Its ability to interact with specific biological targets makes it useful for investigating cellular mechanisms and pathways.

    Medicine: The compound has been evaluated for its potential therapeutic applications. It has shown promising activity against certain diseases, such as cancer and infectious diseases, making it a candidate for drug development.

    Industry: The compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with desired characteristics, such as improved stability or enhanced performance.

Comparison with Similar Compounds

3-benzyl-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one can be compared with other similar compounds, such as:

    Thieno[3,2-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents. The presence of different substituents can lead to variations in biological activity and chemical properties.

    Benzyl-substituted heterocycles: Compounds with benzyl groups attached to heterocyclic cores can exhibit similar chemical reactivity and biological activity. The specific position and nature of the benzyl group can influence the compound’s properties.

    Tolyl-substituted heterocycles: Compounds with tolyl groups attached to heterocyclic cores can also show similar characteristics. The position and nature of the tolyl group can affect the compound’s behavior in chemical reactions and biological systems.

The uniqueness of this compound lies in its specific combination of substituents and the resulting properties, which can be exploited for various applications in research and industry.

Properties

IUPAC Name

3-benzyl-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS/c1-14-7-5-6-10-16(14)17-12-24-19-18(17)21-13-22(20(19)23)11-15-8-3-2-4-9-15/h2-10,12-13H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSSVMUJLMXXMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CSC3=C2N=CN(C3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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